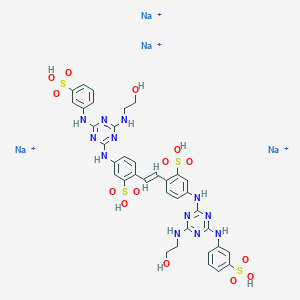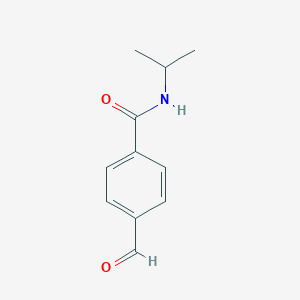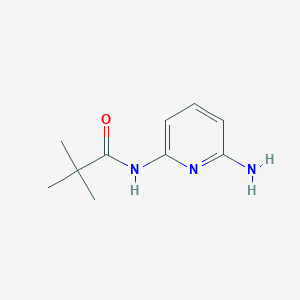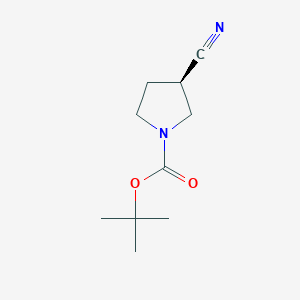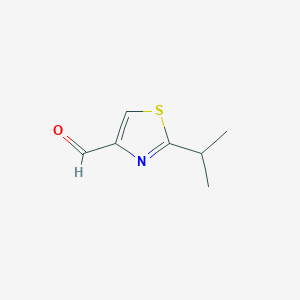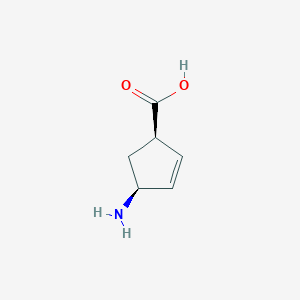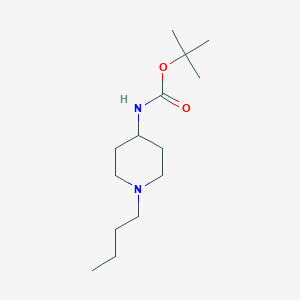
4-(N-BOC-Amino)-1-butylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-BOC-Amino)-1-butylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group attached to the piperidine ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-butylpiperidine typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of 1-butylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts may be employed to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-BOC-Amino)-1-butylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Free amine (1-butylpiperidine).
Substitution: Various substituted piperidine derivatives depending on the reagents used
Applications De Recherche Scientifique
4-(N-BOC-Amino)-1-butylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential anti-HIV activity.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(N-BOC-Amino)-1-butylpiperidine primarily involves its role as a protected amine. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The pathways involved may include nucleophilic substitution, hydrogen bonding, and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-butylpiperidine: Lacks the BOC protecting group, making it more reactive.
1-BOC-4-piperidone: Contains a carbonyl group instead of an amino group.
4-(N-Cbz-Amino)-1-butylpiperidine: Contains a benzyl carbamate (Cbz) protecting group instead of a BOC group.
Uniqueness
4-(N-BOC-Amino)-1-butylpiperidine is unique due to the presence of the BOC protecting group, which provides stability and selectivity during synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl N-(1-butylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPKDHGIYFONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610953 |
Source


|
| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-82-0 |
Source


|
| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
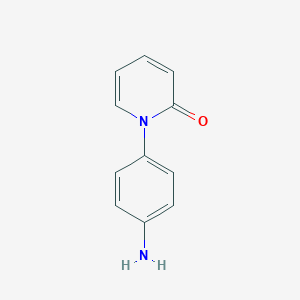
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
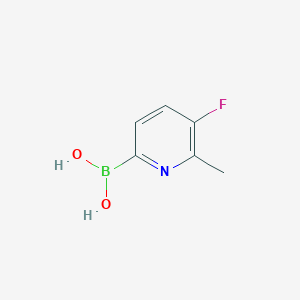
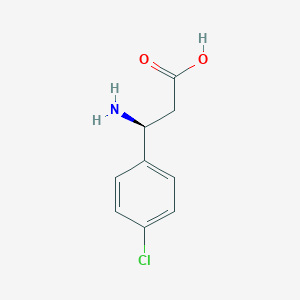
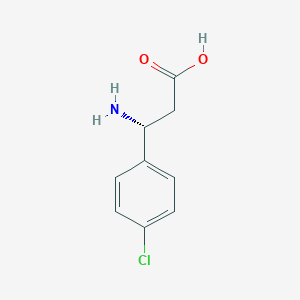
![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)
